

# Cross-study analysis of Fosnetupitant's safety profile in different patient populations

Author: BenchChem Technical Support Team. Date: December 2025



# Fosnetupitant's Safety Profile: A Cross-Study Comparative Analysis

**Fosnetupitant**, a neurokinin-1 (NK1) receptor antagonist, has demonstrated a favorable safety and tolerability profile in numerous clinical trials for the prevention of chemotherapy-induced nausea and vomiting (CINV). This guide provides a comprehensive cross-study analysis of **Fosnetupitant**'s safety in various patient populations receiving highly emetogenic chemotherapy (HEC) and moderately emetogenic chemotherapy (MEC), with a focus on comparative data with other antiemetic agents.

## **Comparative Safety Analysis**

The safety of **Fosnetupitant** has been primarily evaluated in patients with various cancers, including breast, gastrointestinal, and those receiving cisplatin-based chemotherapy. The most common treatment-related adverse events (TRAEs) are generally mild to moderate in severity. A key advantage of **Fosnetupitant** highlighted in multiple studies is a significantly lower incidence of injection site reactions (ISRs) compared to Fosaprepitant.[1][2][3]

### **Key Safety Findings Across Patient Populations:**

 Patients Receiving Highly Emetogenic Chemotherapy (Cisplatin-based): In the CONSOLE study, a head-to-head comparison in 785 patients, the overall incidence of TRAEs was



- 22.2% for **Fosnetupitant** compared to 25.4% for Fosaprepitant. Notably, treatment-related ISRs were significantly lower with **Fosnetupitant** (0.3%) versus Fosaprepitant (3.6%).[3]
- Patients with Breast Cancer Receiving AC/EC-based HEC: The CONSOLE-BC study, involving 102 Japanese patients, showed a similar incidence of TRAEs between
   Fosnetupitant (21.2%) and Fosaprepitant (22.0%). However, a marked difference was observed in any-cause ISRs, with 5.8% in the Fosnetupitant group versus 26.0% in the Fosaprepitant group. Treatment-related ISRs were 0% for Fosnetupitant and 10.0% for Fosaprepitant.[2][4]
- Patients with Gastrointestinal and Breast Cancer (Short-term Infusion): A phase II study
  assessing a 15-minute infusion of Fosnetupitant in 70 patients found no allergic reactions,
  ISRs, or grade ≥ 3 TRAEs, suggesting the safety of a shorter infusion time.[5][6]
- General Cancer Population (as part of NEPA): Pooled data from four randomized, double-blind clinical trials of the oral fixed-dose combination of netupitant and palonosetron (NEPA) in 3,280 patients showed that the frequency of treatment-emergent adverse events (TEAEs) and TRAEs were similar to palonosetron plus dexamethasone and aprepitant plus a 5-HT3 antagonist and dexamethasone. The adverse event profile was consistent with expected chemotherapy-related side effects.[7]

## **Quantitative Safety Data Summary**



| Study<br>(Patient<br>Populatio<br>n)                   | Treatmen<br>t Arms                                     | N    | Incidence<br>of TRAEs<br>(%) | Incidence<br>of Any-<br>Cause<br>ISRs (%) | Incidence<br>of<br>Treatmen<br>t-Related<br>ISRs (%) | Most<br>Common<br>TRAEs                                       |
|--------------------------------------------------------|--------------------------------------------------------|------|------------------------------|-------------------------------------------|------------------------------------------------------|---------------------------------------------------------------|
| CONSOLE [3] (Cisplatin-based HEC)                      | Fosnetupit ant 235 mg + Palonosetr on + Dexametha sone | 392  | 22.2                         | 11.0                                      | 0.3                                                  | Not<br>specified in<br>detail                                 |
| Fosaprepit ant 150 mg + Palonosetr on + Dexametha sone | 393                                                    | 25.4 | 20.6                         | 3.6                                       | Not<br>specified in<br>detail                        |                                                               |
| CONSOLE -BC[2][4] (Breast Cancer with AC/EC HEC)       | Fosnetupit ant 235 mg + Palonosetr on + Dexametha sone | 52   | 21.2                         | 5.8                                       | 0                                                    | Headache, diarrhea, urticaria, malaise, decreased appetite[8] |
| Fosaprepit ant 150 mg + Palonosetr on + Dexametha sone | 50                                                     | 22.0 | 26.0                         | 10.0                                      | Not<br>specified in<br>detail                        |                                                               |



| Phase II Short-term Infusion[5] [6] (Gastrointe stinal & Breast Cancer) | Fosnetupit<br>ant 235 mg<br>(15-min<br>infusion) | 69                          | 0 (Grade ≥<br>3)            | 0 | 0                             | None<br>reported                                                   |
|-------------------------------------------------------------------------|--------------------------------------------------|-----------------------------|-----------------------------|---|-------------------------------|--------------------------------------------------------------------|
| Pooled<br>Analysis<br>(NEPA)[7]<br>(HEC &<br>MEC)                       | NEPA +<br>Dexametha<br>sone                      | -                           | Similar<br>across<br>groups | - | -                             | Headache, asthenia, fatigue, dyspepsia, constipatio n, erythema[9] |
| Palonosetr<br>on +<br>Dexametha<br>sone                                 | -                                                | Similar<br>across<br>groups | -                           | - | Not<br>specified in<br>detail |                                                                    |
| Aprepitant + 5-HT3 RA + Dexametha sone                                  | -                                                | Similar<br>across<br>groups | -                           | - | Not<br>specified in<br>detail |                                                                    |

# Experimental Protocols CONSOLE Study (Phase III)

- Objective: To evaluate the non-inferiority of **Fosnetupitant** to Fosaprepitant for preventing CINV in patients receiving cisplatin-based HEC.
- Design: A randomized, double-blind, parallel-group, multicenter study.[3]



- Patient Population: Chemotherapy-naïve patients scheduled to receive chemotherapy including cisplatin at a dose of ≥ 50 mg/m².
- Intervention: Patients were randomized 1:1 to receive either a single intravenous infusion of
   Fosnetupitant 235 mg or Fosaprepitant 150 mg on day 1, both in combination with
   palonosetron 0.75 mg and dexamethasone.[3]
- Primary Endpoint: Complete response (CR) rate (defined as no emetic event and no rescue medication) in the overall phase (0-120 hours).
- Safety Assessment: Monitoring and recording of all adverse events (AEs), with a specific focus on ISRs.

### **CONSOLE-BC Study (Phase III)**

- Objective: To evaluate the safety profile of Fosnetupitant, including ISRs, in patients receiving doxorubicin-cyclophosphamide (AC) or epirubicin-cyclophosphamide (EC) chemotherapy.[2]
- Design: A randomized, double-blind, safety study.[2]
- Patient Population: Patients scheduled to receive AC/EC chemotherapy.
- Intervention: Patients were randomized 1:1 to receive either Fosnetupitant 235 mg or Fosaprepitant 150 mg, both in combination with intravenous palonosetron 0.75 mg and dexamethasone 9.9 mg on day 1.[2][4]
- Primary Endpoint: The incidence of treatment-related adverse events (TRAEs) with Fosnetupitant.
- Safety Assessment: Collection of data on all AEs, with particular attention to ISRs.

## Visualized Workflow: Safety Data Analysis in a Clinical Trial





Click to download full resolution via product page

Caption: Workflow of Safety Data Analysis in a Fosnetupitant Clinical Trial.



### Conclusion

Across multiple clinical studies and diverse patient populations undergoing chemotherapy, **Fosnetupitant** has consistently demonstrated a favorable safety profile. A significant advantage is the lower risk of injection site reactions compared to Fosaprepitant, which can improve the patient experience. The overall incidence of treatment-related adverse events is comparable to other standard antiemetic regimens, with most events being mild to moderate in severity. This robust safety profile, combined with its proven efficacy, positions **Fosnetupitant** as a valuable option in the prevention of CINV. Future research should continue to evaluate its safety in a broader range of cancer types and patient populations with specific comorbidities.[1]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Fosnetupitant for the Prevention of Chemotherapy-Induced Nausea and Vomiting: A Short Review and Clinical Perspective PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 3 safety study of fosnetupitant as an antiemetic in patients receiving anthracycline and cyclophosphamide: CONSOLE-BC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized, Double-Blind, Phase III Study of Fosnetupitant Versus Fosaprepitant for Prevention of Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting: CONSOLE -PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 3 safety study of fosnetupitant as an antiemetic in patients receiving anthracycline and cyclophosphamide: CONSOLE-BC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety of a short-term infusion of fosnetupitant in patients with gastrointestinal and breast cancer: a prospective study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Safety of an Oral Fixed Combination of Netupitant and Palonosetron (NEPA): Pooled Data From the Phase II/III Clinical Program PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]



- 9. Akynzeo (Netupitant and Palonosetron), a Dual-Acting Oral Agent, Approved by the FDA for the Prevention of Chemotherapy-Induced Nausea and Vomiting | Value-Based Cancer Care [valuebasedcancer.com]
- To cite this document: BenchChem. [Cross-study analysis of Fosnetupitant's safety profile in different patient populations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607539#cross-study-analysis-of-fosnetupitant-ssafety-profile-in-different-patient-populations]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com